

Arp-100 in Cardiovascular Research: A Technical Guide

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Compound of Interest

Compound Name: *Arp-100*

Cat. No.: *B1665776*

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Introduction

The designation "**Arp-100**" is associated with two distinct compounds that have been investigated in the context of cardiovascular research: AR-L 100, a cardiotonic agent, and **ARP-100**, a selective matrix metalloproteinase-2 (MMP-2) inhibitor. This technical guide provides an in-depth overview of both molecules, detailing their mechanisms of action, summarizing key quantitative data, and outlining relevant experimental protocols.

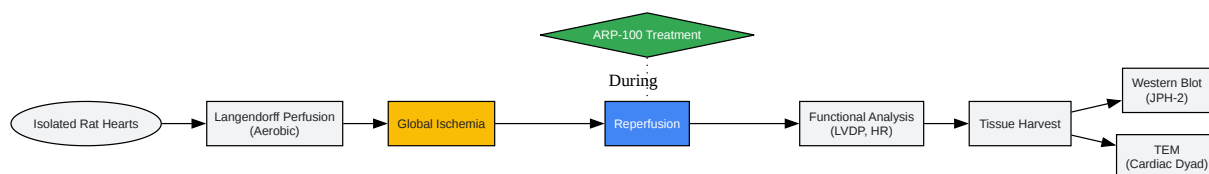
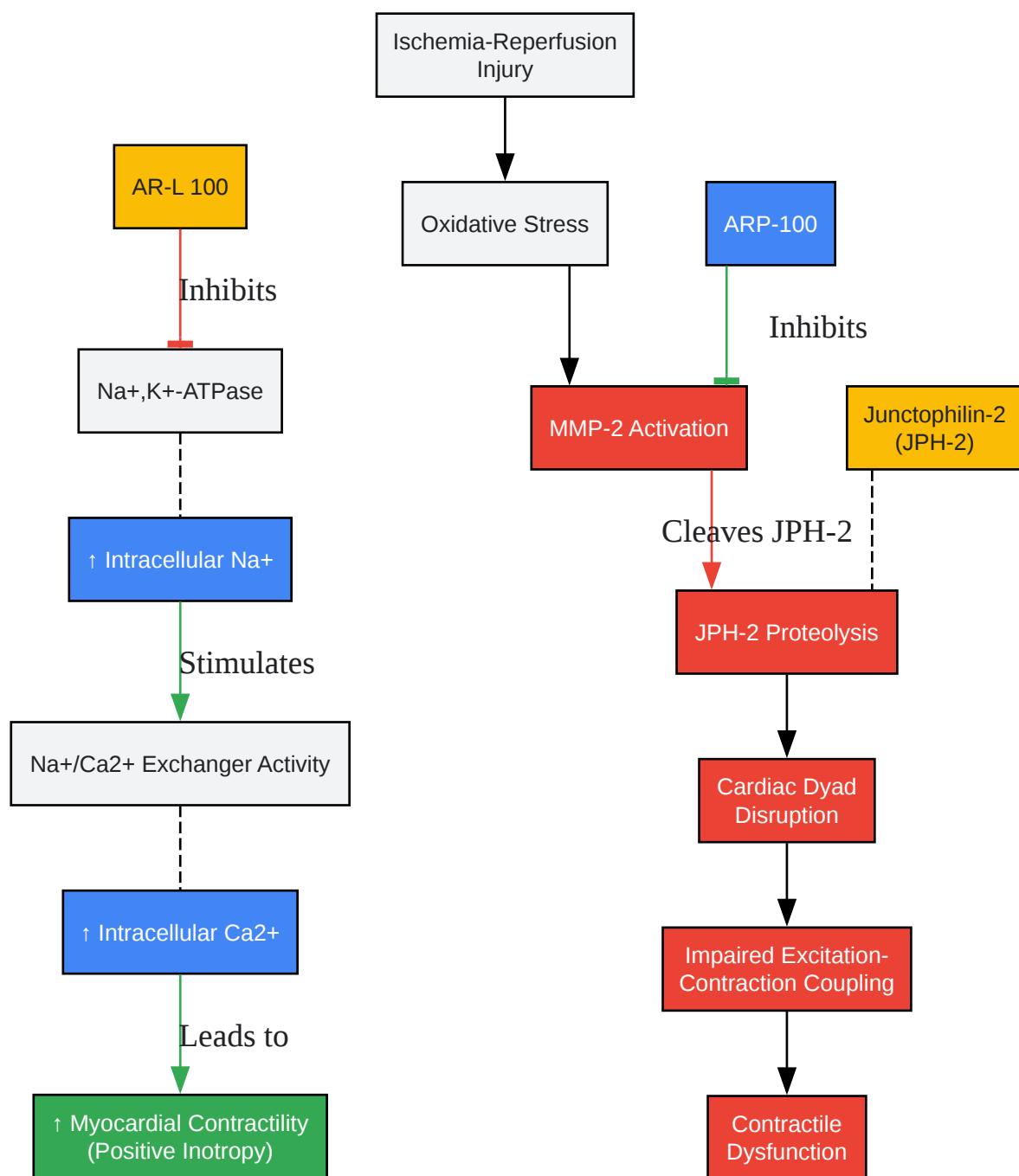
Part 1: AR-L 100 - A Positive Inotropic Agent

AR-L 100 is an imidazo[4,5-b]pyridine derivative that has demonstrated positive inotropic (cardiotonic) effects, suggesting its potential for the management of congestive heart failure.

Mechanism of Action

Contrary to initial assumptions that its effects were due to phosphodiesterase inhibition, research indicates that the primary mechanism of action for AR-L 100 is the inhibition of the Na⁺,K⁺-ATPase enzyme. This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration via the Na⁺/Ca²⁺ exchanger, ultimately enhancing myocardial contractility. Studies have shown that its cardiotonic effects are not mediated by cyclic AMP, as they are not blocked by muscarinic receptor stimulation and do not potentiate the effects of isoproterenol.

Signaling Pathway



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